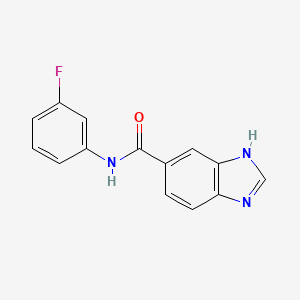

N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide

CAS No.: 851171-65-8

Cat. No.: VC4452207

Molecular Formula: C14H10FN3O

Molecular Weight: 255.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851171-65-8 |

|---|---|

| Molecular Formula | C14H10FN3O |

| Molecular Weight | 255.252 |

| IUPAC Name | N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H10FN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |

| Standard InChI Key | HVVOJLSCVNZOND-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3 |

Introduction

Chemical Identity and Structural Characteristics

N-(3-Fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. The substitution pattern—a fluorine atom at the phenyl ring’s meta-position and a carboxamide group at the benzimidazole’s sixth position—confers unique electronic and steric properties critical for target binding . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FN₃O |

| Molecular Weight | 255.25 g/mol |

| CAS Number | 851171-65-8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 58.8 Ų |

| logP | 2.1 (predicted) |

The fluorine atom enhances metabolic stability and membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets such as kinases or DNA topoisomerases . X-ray crystallography of related benzimidazoles reveals planar geometries that enable intercalation into DNA or protein binding pockets .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide typically involves a multi-step protocol:

-

Condensation: Reacting 4-fluoroaniline with a carbonyl source (e.g., triphosgene) forms the benzimidazole core.

-

Carboxamide Formation: Coupling the intermediate with 3-fluorophenyl isocyanate using peptide-coupling reagents like EDC/HOBt .

-

Purification: Chromatographic techniques (e.g., silica gel column) yield >95% purity, verified via HPLC.

While specific reaction conditions for this compound are proprietary, analogous syntheses of benzothiazole-carboxamides employ refluxing toluene or THF with triethylamine as a base, achieving yields of 20–27% . Microwave-assisted synthesis could potentially enhance efficiency but remains unexplored for this derivative.

Spectroscopic Validation

-

IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-F vibration) confirm functional groups .

-

¹H NMR: A singlet at δ 8.2–8.5 ppm corresponds to the benzimidazole NH, while aromatic protons appear as multiplet signals between δ 7.1–7.9 ppm .

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ ion at m/z 256.1, consistent with the molecular formula.

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazole derivatives demonstrate potent anticancer effects through kinase inhibition and apoptosis induction:

-

Compound 56q (a pan-FGFR inhibitor) shows IC₅₀ values of 0.75–3.05 nM against FGFR1–3, suppressing bladder and lung cancers .

-

Triazolyl-benzimidazoles (e.g., 10c) induce apoptosis in A549 lung cancer cells at IC₅₀ = 0.05 μM by downregulating SK1 and p38 MAPK .

Molecular docking studies suggest that N-(3-fluorophenyl)-1H-benzodiazole-6-carboxamide could similarly inhibit kinases like CDK9 or RIPK1, given its structural resemblance to necroptosis inhibitors such as compound 26 .

Comparative Analysis with Analogous Derivatives

The fluorophenyl-carboxamide moiety appears critical for target selectivity. For instance, replacing fluorine with chlorine in analogous compounds reduces FGFR3 affinity by 4-fold , highlighting the fluorine’s role in hydrophobic interactions.

Pharmacological and Toxicological Considerations

Pharmacokinetics

-

Absorption: Predicted logP = 2.1 suggests moderate intestinal absorption.

-

Metabolism: Fluorine resists oxidative metabolism, potentially prolonging half-life compared to non-fluorinated analogs.

-

Excretion: Renal clearance is anticipated due to the carboxamide’s hydrophilicity.

In vivo data are lacking, but related benzothiazoles exhibit oral bioavailability >60% in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume